7-Chloro-2H-1,4-benzothiazin-3(4H)-one physical properties
7-Chloro-2H-1,4-benzothiazin-3(4H)-one physical properties
[1][2][3][4]
Executive Summary
7-Chloro-2H-1,4-benzothiazin-3(4H)-one (CAS: 5333-05-1) is a bicyclic heterocyclic scaffold belonging to the 1,4-benzothiazine class.[1][2] Distinguished by its planar geometry and capacity for strong intermolecular hydrogen bonding, this compound serves as a critical intermediate in the synthesis of bioactive pharmaceuticals (e.g., antifungal agents, AMPA receptor modulators) and high-performance organic pigments (thioindigos).[2]
This guide provides a rigorous characterization of its physicochemical properties, a self-validating synthesis protocol, and structural insights for researchers utilizing this scaffold in drug discovery and materials science.[2]
Physicochemical Characterization
The physical behavior of 7-chloro-2H-1,4-benzothiazin-3(4H)-one is dominated by its "lactam" functionality, which facilitates extensive hydrogen bonding, resulting in a high melting point and limited solubility in non-polar solvents.[2]
Table 1: Core Physical Properties[3]
| Property | Value / Description | Source/Validation |
| CAS Number | 5333-05-1 | [1][2] |
| IUPAC Name | 7-Chloro-2H-1,4-benzothiazin-3(4H)-one | [1] |
| Molecular Formula | [1][2] | |
| Molecular Weight | 199.66 g/mol | [1] |
| Appearance | Pale yellow to off-white crystalline solid | [2] |
| Melting Point | 212 – 216 °C | [1][3] |
| Solubility | High: DMSO, DMF, PyridineModerate: Hot Ethanol, MethanolLow/Insoluble: Water, Hexane, Chloroform | Exp.[1][2][3][4] Observation |
| pKa (Predicted) | ~11.5 (Amide N-H) | ChemAxon/ACD |
| LogP (Predicted) | 1.8 – 2.1 | PubChem |
Solubility & Stability Insights
-
Solubility Profile: The presence of the amide (lactam) group creates a "ribbon-like" crystal packing motif via
hydrogen bonds.[2] This lattice energy barrier makes the compound sparingly soluble in common organic solvents like dichloromethane or diethyl ether.[2] Dissolution often requires dipolar aprotic solvents (DMSO) or heating in protic solvents (ethanol).[2] -
Stability: The compound is stable under ambient conditions but should be protected from strong oxidizers which can convert the sulfide (
) to sulfoxide ( ) or sulfone ( ).[2]
Structural Analysis & Spectral Signatures[3][7][8]
Understanding the spectroscopic signature is vital for confirming the identity of the core scaffold during synthesis.[2]
Nuclear Magnetic Resonance (NMR)
The
-
10.5 – 10.8 ppm (1H, broad s): Amide N-H.[2] This peak is exchangeable with
and its chemical shift is highly concentration-dependent due to H-bonding.[2] - 6.8 – 7.3 ppm (3H, m): Aromatic protons.[2][5] The chlorine substitution pattern (position 7) typically results in a splitting pattern of a doublet (H5), doublet of doublets (H6), and doublet (H8).[2]
-
3.4 – 3.5 ppm (2H, s): Methylene protons at C2 (
).[2] This sharp singlet is the primary indicator of successful cyclization.[2]
Infrared Spectroscopy (FT-IR)[3]
- : N-H stretch (broad due to H-bonding).[2]
- : C=O stretch (Amide I band).[2] The frequency is lower than typical ketones due to resonance with the nitrogen lone pair.[2]
- : C-Cl stretch.
Synthesis Protocol: Oxidative Cyclization
This protocol describes the synthesis of the title compound from 2-amino-5-chlorobenzenethiol.[2] This route is preferred for its atom economy and scalability compared to microwave-assisted methods.[2]
Reaction Pathway
The synthesis involves the nucleophilic attack of the thiol on the
Figure 1: Step-wise formation of the benzothiazine ring system.
Detailed Methodology
Reagents:
-
2-Amino-5-chlorobenzenethiol (1.0 eq)[2]
-
Chloroacetyl chloride (1.1 eq) or Ethyl chloroacetate (1.1 eq)[2]
-
Sodium Bicarbonate (
)[2] -
Solvent: Ethanol (absolute) or DMF (for higher yield)[2]
Protocol:
-
Preparation: Dissolve 2-amino-5-chlorobenzenethiol (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.
-
Base Neutralization: Add solid
(12 mmol) slowly to neutralize the generated acid. -
Cyclization: Remove the ice bath and heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) with vigorous stirring.
-
The product will precipitate as a solid.[2]
-
-
Purification: Filter the precipitate and wash with cold water (
) to remove inorganic salts. Recrystallize from hot ethanol to obtain analytical grade crystals.
Self-Validation Checkpoint:
-
Visual: The reaction mixture should transition from a dark solution to a suspension containing the precipitate upon pouring into ice.
-
TLC: The starting thiol (usually fluorescent) should disappear, replaced by a lower Rf spot (more polar due to amide) that absorbs UV.[2]
Applications in Drug Development
The 7-chloro-2H-1,4-benzothiazin-3(4H)-one scaffold acts as a "privileged structure" in medicinal chemistry.[2]
-
Antifungal Agents: Derivatives functionalized at the N4 position exhibit potent activity against Candida albicans by disrupting cell wall synthesis [4].[2]
-
AMPA Receptor Modulators: This scaffold is structurally related to IDRA-21 , a benzothiadiazine.[2][6] While distinct (sulfur vs. nitrogen in the ring), the benzothiazine core is explored for similar neuroprotective properties in treating Alzheimer's disease [5].[2]
-
Pigment Chemistry: The compound serves as a precursor to thioindigo-like pigments (e.g., Pigment Red 279), where oxidative dimerization links two units at the C2 position.[2] This insolubility is a desired trait for industrial coatings but a hurdle for bioavailability in drug delivery [6].[2]
References
-
Echemi. (2024).[2][4] 7-Chloro-2H-1,4-benzothiazin-3(4H)-one Physical Properties and SDS. Link
-
Indofine Chemical Company. (2024).[2] Certificate of Analysis: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one. Link
-
PubChem. (2024).[2][4] Compound Summary: 7-Chloro-2H-1,4-benzothiazin-3(4H)-one.[1][2][7][8] National Library of Medicine.[2] Link[2]
-
Gautam, N., et al. (2015).[2] Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemical Biology Letters.[2] Link
-
Thompson, D. M., et al. (1997).[2] 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA 21).[2][6][9] PNAS.[2] Link[2][6]
-
Mizuguchi, J., et al. (2003).[2] Crystal structure of pigment derivatives. Zeitschrift für Kristallographie.[2] Link
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- 3. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide | C15H12ClN2O2+ | CID 86340311 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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